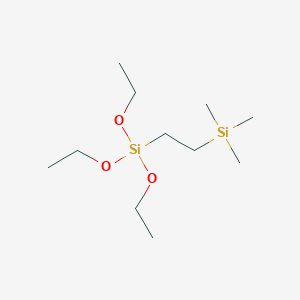

Triethoxy(2-(trimethylsilyl)ethyl)silane

Description

Properties

CAS No. |

61210-55-7 |

|---|---|

Molecular Formula |

C11H28O3Si2 |

Molecular Weight |

264.51 g/mol |

IUPAC Name |

triethoxy(2-trimethylsilylethyl)silane |

InChI |

InChI=1S/C11H28O3Si2/c1-7-12-16(13-8-2,14-9-3)11-10-15(4,5)6/h7-11H2,1-6H3 |

InChI Key |

OISMAZJJMNGUGL-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CC[Si](C)(C)C)(OCC)OCC |

Origin of Product |

United States |

Biological Activity

Triethoxy(2-(trimethylsilyl)ethyl)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a trimethylsilyl group attached to a 2-ethoxyethyl chain. This structure imparts unique properties that facilitate its use in various chemical reactions and applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its role as a reagent in organic synthesis and its interactions with biological systems.

Research Findings and Case Studies

Several research articles have investigated the biological implications of silanes, including this compound:

- Synthesis and Functionalization : A study demonstrated the effective use of silane-based initiators for hydrosilylation reactions, leading to functionalized polymers that exhibit enhanced properties for biomedical applications .

- Antimicrobial Properties : In a broader context involving silanes, some derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties due to its structural characteristics .

- Cytotoxicity Studies : While specific cytotoxicity data for this compound is scarce, related compounds have been evaluated for their safety profiles in various assays, indicating a need for further investigation into the toxicity and safety of this silane .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and applications of related triethoxysilanes:

Key Comparative Insights

- Hydrophobicity : The trimethylsilyl group in Triethoxy(2-(trimethylsilyl)ethyl)silane likely enhances hydrophobicity compared to simpler alkyl variants like triethoxy(ethyl)silane. This could improve moisture resistance in composites or coatings.

- Reactivity : Unlike APTES, which has amine groups for covalent bonding, the target compound’s trimethylsilyl group may reduce chemical reactivity but increase compatibility with hydrophobic matrices.

- Mechanical Performance : Triethoxy(ethyl)silane’s success in boosting Young’s modulus (19.2 MPa) and fatigue limits in PVC composites suggests that the trimethylsilyl analog could further optimize interfacial adhesion in high-stress environments.

- Dispersion Efficiency: While APTES excels in nanoparticle dispersion (e.g., 90% PAH removal ), the bulkier trimethylsilyl group might hinder steric stabilization but improve thermal stability.

Research Needs

- Direct studies on hydrolysis kinetics, bonding efficiency, and thermal stability are required.

- Comparative testing with triethoxy(ethyl)silane in composites (e.g., fatigue limit, modulus) would validate performance hypotheses.

Q & A

Q. Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Si NMR distinguishes between ethoxy and trimethylsilyl groups (δ −45 to −65 ppm for Si–O; δ +10 to +15 ppm for Si–C) .

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with MeCN/HO mobile phase (70:30 v/v) achieves baseline separation of hydrolyzed byproducts .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H] at m/z 278.2 (calc. 278.18) .

Advanced Research Questions

How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

The bulky trimethylsilyl group reduces nucleophilicity at the β-carbon, necessitating tailored catalysts. For example:

- Palladium-Catalyzed Coupling : Use Pd(OAc) with bulky ligands (e.g., XPhos) to enhance selectivity.

- Contradiction Analysis : Lower yields compared to less hindered analogs (e.g., triethoxyvinylsilane) highlight the need for kinetic studies to optimize ligand-catalyst pairing .

What strategies mitigate hydrolysis during sol-gel processing of this compound?

Methodological Answer :

Hydrolysis of ethoxy groups can destabilize sol-gel networks. Mitigation approaches include:

- Acid/Base Catalysis : Controlled pH (pH 4–5 with acetic acid) slows hydrolysis while promoting condensation.

- Co-condensation Agents : Add tetraethoxysilane (TEOS) to enhance crosslinking density.

- Data Contradiction : High water content (>20%) accelerates hydrolysis but reduces mechanical stability. Balance via Karl Fischer titration monitoring .

How does the electronic environment of the trimethylsilyl group affect photoluminescence in hybrid materials?

Methodological Answer :

The electron-donating trimethylsilyl group alters conjugation in silane-based polymers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.